![molecular formula C25H24N6O2 B2443885 N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1206991-33-4](/img/no-structure.png)
N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Applications
- The compound serves as a precursor in the synthesis of new heterocycles, such as triazoles and triazines, demonstrating anticancer activity. These derivatives have been explored for their efficacy against various cancer cell lines, highlighting the compound's role in developing potential anticancer agents (Riyadh, Kheder, & Asiry, 2013).
Antimicrobial and Antifungal Properties
- Research on derivatives of this compound has shown significant antimicrobial and antifungal activities, indicating its usefulness in developing new antimicrobial agents. These activities were evident against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi, suggesting broad-spectrum antimicrobial applications (Hassan, 2013).
Anticonvulsant Activity
- Derivatives incorporating the core structure of the compound have been evaluated for anticonvulsant activity. Certain modifications, such as the inclusion of a 1, 2, 4-triazole ring, have been found to enhance anticonvulsant properties, offering insights into the design of new anticonvulsant drugs (Tarikogullari et al., 2010).
Insecticidal Evaluation
- Innovative heterocycles synthesized from this compound have been assessed for their insecticidal potential against pests like the cotton leafworm. This research suggests its applicability in developing novel insecticidal compounds to protect agricultural crops (Fadda et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid with 2,4-dimethylaniline, followed by acetylation of the resulting amide intermediate." "Starting Materials": [ "2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid", "2,4-dimethylaniline", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride" ] "Reaction": [ "Step 1: Dissolve 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid (1.0 equiv) and 2,4-dimethylaniline (1.2 equiv) in methanol and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the precipitated solid and wash with diethyl ether. Dry the solid under vacuum to obtain the amide intermediate.", "Step 3: Dissolve the amide intermediate in acetic anhydride (2.0 equiv) and add triethylamine (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes. Extract the organic layer with diethyl ether and wash with sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent. Recrystallize the purified product from a suitable solvent to obtain N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide as a white solid." ] } | |
Numéro CAS |
1206991-33-4 |
Nom du produit |
N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide |
Formule moléculaire |
C25H24N6O2 |
Poids moléculaire |
440.507 |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C25H24N6O2/c1-15-5-8-20(18(4)11-15)26-23(32)14-31-25(33)29-9-10-30-22(24(29)28-31)13-21(27-30)19-7-6-16(2)17(3)12-19/h5-13H,14H2,1-4H3,(H,26,32) |
Clé InChI |
AHUWXCAUWSDTCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



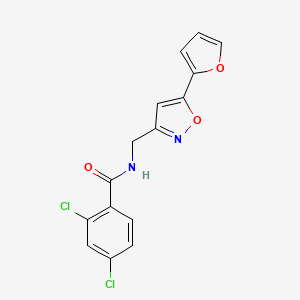
![1-(3-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2443803.png)
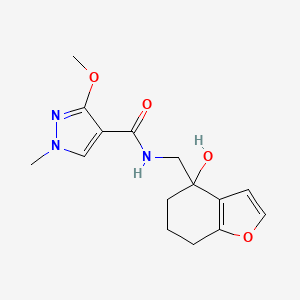
![1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2443805.png)
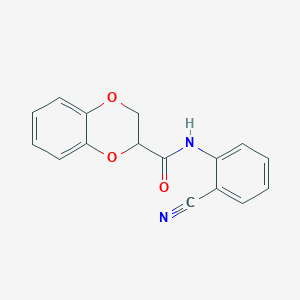
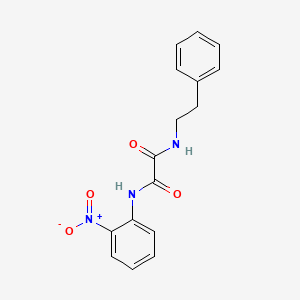
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2443810.png)
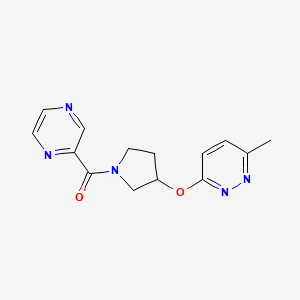
![(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443813.png)
![(3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2443815.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443816.png)
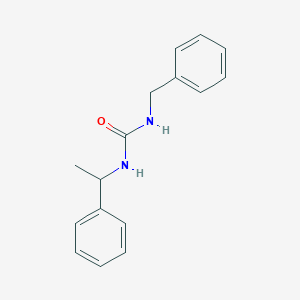
![1-[4-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2443822.png)
![N-[[4-(Difluoromethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443823.png)